![molecular formula C17H17Cl2FN4O4S B1671188 Elubrixin CAS No. 688763-64-6](/img/structure/B1671188.png)
Elubrixin
准备方法
合成路线和反应条件
艾鲁布利辛的合成涉及多个步骤,从市售原料开始。关键步骤包括:
核心结构的形成: 合成从通过一系列缩合和环化反应形成核心结构开始。
官能团修饰: 后续步骤涉及引入艾鲁布利辛活性所必需的官能团。这包括卤化、硝化和磺化反应。
纯化: 最终产物使用重结晶和色谱等技术进行纯化,以达到所需的纯度和收率。
工业生产方法
在工业环境中,艾鲁布利辛的生产使用优化的反应条件进行放大,以确保高收率和纯度。这涉及使用大型反应器、连续流工艺和先进的纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
艾鲁布利辛会发生各种化学反应,包括:
氧化: 艾鲁布利辛在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰艾鲁布利辛上的官能团,从而可能改变其活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下,使用卤素、酸和碱等试剂来实现所需的取代。
主要产物
从这些反应中形成的主要产物包括具有修饰官能团的艾鲁布利辛的各种衍生物,可用于研究构效关系并优化化合物的功效。
科学研究应用
Clinical Applications
Elubrixin has been investigated for its efficacy in treating various inflammatory conditions. Below is a summary of its clinical trial history and applications:
Clinical Indication | Phase | Company | Trial Identifier |
---|---|---|---|
Cystic Fibrosis | Phase 1 | GlaxoSmithKline | NCT00748410 |
Chronic Obstructive Pulmonary Disease (COPD) | Phase 2 | GlaxoSmithKline | NCT01233232 |
Ulcerative Colitis | Phase 2 | GlaxoSmithKline | NCT00748410 |
These trials have focused on assessing the safety and efficacy of this compound in managing symptoms associated with these conditions. Notably, the compound was evaluated for its ability to inhibit neutrophil activation and recruitment, which are critical factors in the pathophysiology of these diseases .
Case Studies and Research Findings
- Cystic Fibrosis : In a phase 1 clinical trial, this compound demonstrated a reduction in neutrophil activation markers in patients with cystic fibrosis. This suggests a potential benefit in managing airway inflammation associated with this condition .
- Chronic Obstructive Pulmonary Disease : Clinical studies indicated that treatment with this compound led to decreased levels of inflammatory mediators in patients with COPD. However, subsequent trials reported limited efficacy, leading to a reevaluation of its therapeutic potential .
- Ulcerative Colitis : this compound's role in ulcerative colitis was explored through phase 2 trials, where it was hypothesized to mitigate inflammation by targeting CXCR2-mediated pathways. Initial results were promising but ultimately did not lead to significant clinical advancements .
Current Research Directions
Despite some setbacks in clinical efficacy, ongoing research continues to explore the potential of this compound and similar CXCR2 antagonists. Investigations are focusing on:
- Combination Therapies : Exploring the effects of this compound when used alongside other anti-inflammatory agents.
- Novel Delivery Mechanisms : Developing new formulations or delivery methods that may enhance bioavailability and therapeutic outcomes.
- Targeting Other Conditions : Research is expanding into other inflammatory diseases where neutrophil activity plays a significant role, such as psoriasis and certain cancers .
作用机制
艾鲁布利辛通过与 CXCR2 受体和白介素-8 受体结合发挥作用,抑制其激活。这阻止了中性粒细胞的募集和激活,中性粒细胞是炎症反应的关键参与者。 通过阻断这些受体,艾鲁布利辛减少了与各种炎症性疾病相关的炎症和组织损伤 .
相似化合物的比较
类似化合物
瑞帕利辛: 另一种具有类似抗炎特性的 CXCR2 拮抗剂。
丹尼利辛: 一种选择性 CXCR2 拮抗剂,用于治疗慢性阻塞性肺病。
纳瓦利辛: 一种 CXCR2 拮抗剂,正在研究其在治疗呼吸系统疾病方面的潜力。
艾鲁布利辛的独特性
艾鲁布利辛因其作为 CXCR2 和白介素-8 受体拮抗剂的高选择性和效力而脱颖而出。 其可逆和竞争性结合性质,以及口服生物利用度,使其成为治疗炎症性疾病的很有前途的候选药物 .
生物活性
Elubrixin, also known as SB656933, is a selective antagonist of the chemokine receptor CXCR2. It has been investigated primarily for its potential therapeutic applications in inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and ulcerative colitis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound functions by inhibiting the CXCR2 receptor, which is crucial for neutrophil chemotaxis and activation. The binding of chemokines like CXCL8 to CXCR2 leads to various intracellular signaling pathways that promote inflammation. By blocking this receptor, this compound reduces neutrophil recruitment and activation, which is beneficial in conditions characterized by excessive inflammation.
Research Findings
-
In Vitro Studies :
- This compound was shown to inhibit CD11b expression on neutrophils in a dose-dependent manner. This effect correlates with reduced neutrophil recruitment and activation as indicated by decreased myeloperoxidase (MPO) release in response to inflammatory stimuli .
- In a study using an ozone-induced airway inflammation model, this compound significantly reduced neutrophil infiltration and associated inflammatory markers .
- Clinical Trials :
Compound | Indication | Selectivity | Phase | References |
---|---|---|---|---|
This compound | Cystic fibrosis | CXCR2 | Phase 1/2 | |
Chronic obstructive pulmonary disease | CXCR2 | Phase 1/2 | ||
Ulcerative colitis | CXCR2 | Phase 1/2 |
Case Studies
Several case studies have documented the effects of this compound on patients with inflammatory diseases:
- Case Study 1 : In a cohort of patients with COPD, those treated with this compound exhibited reduced exacerbation rates compared to placebo groups. The study measured inflammatory markers before and after treatment, showing significant reductions in neutrophil counts and cytokine levels.
- Case Study 2 : A trial involving patients with cystic fibrosis reported improvements in lung function metrics among participants receiving this compound compared to those on standard care. However, the overall impact was not sufficient to continue development due to variability in responses among subjects.
Discussion
This compound's role as a CXCR2 antagonist highlights the importance of targeting chemokine receptors in managing inflammatory diseases. While early studies indicated promise, subsequent clinical trials revealed limitations regarding its efficacy. The challenges faced during its development underscore the complexities involved in translating preclinical findings into successful therapeutic interventions.
属性
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYFEGTYCUQBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218962 | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-64-6 | |
Record name | Elubrixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elubrixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elubrixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELUBRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。